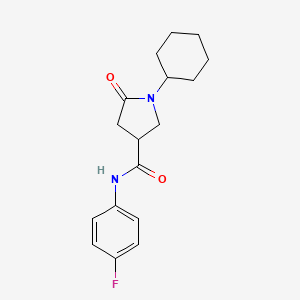
4-methoxy-3-nitro-N-pentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-nitro-N-pentylbenzamide is an organic compound with the molecular formula C13H18N2O4 This compound features a benzamide core substituted with a methoxy group at the 4-position, a nitro group at the 3-position, and a pentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-pentylbenzamide typically involves a multi-step process:
Nitration: The starting material, 4-methoxybenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The nitrated product is then subjected to alkylation with pentyl bromide in the presence of a base such as potassium carbonate to attach the pentyl group to the nitrogen atom.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-nitro-N-pentylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-methoxy-3-amino-N-pentylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-methoxy-3-nitrobenzoic acid and pentylamine.
Scientific Research Applications
4-Methoxy-3-nitro-N-pentylbenzamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in studies involving aromatic substitution reactions.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-pentylbenzamide depends on its specific application. For instance, if used as a precursor in organic synthesis, its reactivity is governed by the electronic effects of the methoxy and nitro groups on the benzamide core. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, influenced by its structural features.
Comparison with Similar Compounds
4-Methoxy-3-nitro-N-pentylbenzamide can be compared with other benzamide derivatives:
3-Nitro-N-pentylbenzamide: Lacks the methoxy group, affecting its electronic properties and reactivity.
4-Methoxy-3-nitro-N-phenylbenzamide: Substitutes the pentyl group with a phenyl group, changing its steric and electronic characteristics.
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-methoxy-3-nitro-N-pentylbenzamide |
InChI |
InChI=1S/C13H18N2O4/c1-3-4-5-8-14-13(16)10-6-7-12(19-2)11(9-10)15(17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |
InChI Key |
WCDLOEAELSNRFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11029924.png)
![Ethyl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11029925.png)

![N-[2-(1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11029931.png)

![2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione](/img/structure/B11029938.png)
![2,2'-[5-(Propan-2-yl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)](/img/structure/B11029945.png)
![2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11029952.png)
![2'-Butyl-{N}-[2-(1{H}-indol-3-YL)ethyl]-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11029955.png)

![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B11029960.png)
![1-{2,2-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]quinolin-1(2H)-yl}ethanone](/img/structure/B11029965.png)
![N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11029968.png)

